molecular formula C13H19N3O2 B2845020 1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxamide CAS No. 2415461-74-2

1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxamide

Cat. No.: B2845020
CAS No.: 2415461-74-2
M. Wt: 249.314
InChI Key: WFMXHCQPDGXGPH-UHFFFAOYSA-N
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Description

1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a piperidine ring substituted with a carboxamide group and a 1,2-oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxamide typically involves the following steps:

    Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors such as nitrile oxides and alkenes.

    Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Formation of the carboxamide group: This step involves the reaction of the piperidine derivative with an appropriate carboxylic acid derivative under amide bond-forming conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

  • 1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxylate
  • 1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxylic acid
  • 1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxamide derivatives

Uniqueness: this compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c14-13(17)10-3-5-16(6-4-10)8-11-7-12(18-15-11)9-1-2-9/h7,9-10H,1-6,8H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMXHCQPDGXGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)CN3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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